Pyridine, 2,6-bis(trimethylstannyl)-
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Overview
Description
Pyridine, 2,6-bis(trimethylstannyl)- is a chemical compound with the molecular formula C11H21NSn2 and a molecular weight of 404.71 g/mol It is characterized by the presence of two trimethylstannyl groups attached to the 2 and 6 positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis(trimethylstannyl)- typically involves the reaction of pyridine with trimethylstannyl reagents under specific conditions. One common method involves the use of trimethyltin chloride (Me3SnCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for Pyridine, 2,6-bis(trimethylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the tin atoms can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include halogens (e.g., bromine, chlorine) and acylating agents.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the tin atoms.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives with different functional groups, while oxidation reactions can produce tin oxides .
Scientific Research Applications
Pyridine, 2,6-bis(trimethylstannyl)- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based therapeutics.
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis(trimethylstannyl)- involves its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring and the tin atoms. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions coordinated .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2,6-bis(phenylstannyl)-: Similar structure but with phenyl groups instead of trimethyl groups.
Pyridine, 2,6-bis(trimethylsilyl)-: Similar structure but with silicon atoms instead of tin atoms.
Pyridine, 2,6-bis(trimethylgermyl)-: Similar structure but with germanium atoms instead of tin atoms.
Uniqueness
Pyridine, 2,6-bis(trimethylstannyl)- is unique due to the presence of tin atoms, which impart distinct chemical properties such as higher reactivity and the ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong metal coordination and reactivity .
Properties
CAS No. |
82682-61-9 |
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Molecular Formula |
C11H21NSn2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
trimethyl-(6-trimethylstannylpyridin-2-yl)stannane |
InChI |
InChI=1S/C5H3N.6CH3.2Sn/c1-2-4-6-5-3-1;;;;;;;;/h1-3H;6*1H3;; |
InChI Key |
VTQSYWBEUSPVKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC(=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
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